molecular formula C13H8ClNO5 B5660720 4-(2-chloro-6-nitrophenoxy)benzoic acid

4-(2-chloro-6-nitrophenoxy)benzoic acid

Cat. No. B5660720
M. Wt: 293.66 g/mol
InChI Key: ODSUSTCBUKQUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 4-(2-chloro-6-nitrophenoxy)benzoic acid involves multistep chemical processes that include nitration, halogenation, and coupling reactions. For instance, derivatives of benzoic acid containing nitro and chloro substituents can be synthesized through specific reactions involving amino, nitro, and chloro precursors, which highlight the complexity and versatility of synthetic strategies in organic chemistry (Vasin, Koldaeva, & Perevalov, 2013).

Molecular Structure Analysis

The molecular structure of compounds like 4-(2-chloro-6-nitrophenoxy)benzoic acid is characterized by the presence of electron-withdrawing and electron-donating groups, which significantly affect their reactivity and physical properties. The nitro group is an electron-withdrawing group that can influence the electronic distribution within the molecule, while the chloro substituent adds to the compound's polarity and reactivity.

Chemical Reactions and Properties

Chemically, compounds with nitro and chloro substituents on a benzoic acid backbone can undergo a variety of reactions, including reduction, acetylation, and further substitution reactions. These reactions can be manipulated to produce a wide range of derivatives, each with unique properties and potential applications. The reactivity of the nitro group, in particular, allows for reduction to amino groups, offering pathways to further functionalize the compound (Vasin, Koldaeva, & Perevalov, 2013).

properties

IUPAC Name

4-(2-chloro-6-nitrophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO5/c14-10-2-1-3-11(15(18)19)12(10)20-9-6-4-8(5-7-9)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSUSTCBUKQUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.